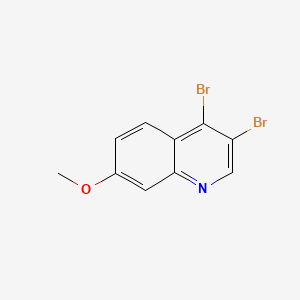

3,4-Dibromo-7-methoxyquinoline

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

1203578-59-9 |

|---|---|

Molecular Formula |

C10H7Br2NO |

Molecular Weight |

316.98 |

IUPAC Name |

3,4-dibromo-7-methoxyquinoline |

InChI |

InChI=1S/C10H7Br2NO/c1-14-6-2-3-7-9(4-6)13-5-8(11)10(7)12/h2-5H,1H3 |

InChI Key |

RSNLPTPOUIZTPV-UHFFFAOYSA-N |

SMILES |

COC1=CC2=NC=C(C(=C2C=C1)Br)Br |

Synonyms |

3,4-Dibromo-7-methoxyquinoline |

Origin of Product |

United States |

Synthetic Methodologies for 3,4 Dibromo 7 Methoxyquinoline

Retrosynthetic Analysis and Key Precursor Identification

A retrosynthetic analysis of 3,4-Dibromo-7-methoxyquinoline logically disconnects the carbon-bromine bonds. This approach identifies 7-methoxyquinoline (B23528) as the most critical precursor. The synthesis of this precursor is paramount, and its subsequent bromination must be controlled to achieve the desired 3,4-dibromo substitution pattern.

An alternative, though less common, pathway could involve constructing the quinoline (B57606) ring from a pre-brominated aniline (B41778) or benzaldehyde (B42025) derivative. However, the more prevalent and controlled method involves the late-stage bromination of the pre-formed 7-methoxyquinoline ring system.

Direct Synthesis Routes for the Quinoline Core with Bromine and Methoxy (B1213986) Functionalities

Several classical named reactions are instrumental in the synthesis of the quinoline core. These methods can be adapted to produce 7-methoxyquinoline from appropriately substituted benzene (B151609) derivatives.

The Skraup synthesis is a robust method for creating quinolines, involving the reaction of an aniline with glycerol (B35011), sulfuric acid, and an oxidizing agent. wikipedia.org To produce 7-methoxyquinoline, m-anisidine (B1676023) would be the starting aniline.

The reaction proceeds by the dehydration of glycerol to acrolein, which then undergoes a Michael addition with the aniline. Subsequent acid-catalyzed cyclization and oxidation yield the quinoline ring. metu.edu.tr While effective, the Skraup reaction is known for being highly exothermic and sometimes violent, often requiring a moderator like ferrous sulfate. wikipedia.org Adaptations using microwave assistance have been shown to improve yields and reduce reaction times for synthesizing derivatives like 7-methoxyquinoline. ijfans.org A patent describes a method starting from 3,5-dibromoaniline, which first undergoes a Skraup reaction to form 5,7-dibromoquinoline, followed by a nucleophilic substitution with sodium methoxide (B1231860) to yield a mixture of 5-bromo-7-methoxyquinoline (B1374806) and 7-bromo-5-methoxyquinoline. google.com

Table 1: Comparison of Quinoline Synthesis Methods

| Method | Typical Reactants | Key Features | Common Yields |

| Skraup Synthesis | Aniline, Glycerol, H₂SO₄, Oxidizing Agent (e.g., Nitrobenzene) | Strong acid, high temperature; can be violent. | 70-80% ijfans.org |

| Friedländer Condensation | 2-Aminobenzaldehyde (B1207257)/ketone, Carbonyl Compound | More flexible for substitution patterns; can have lower yields. | 58-100% (one-pot method) researchgate.net |

| Pfitzinger Reaction | Isatin (B1672199), Carbonyl Compound, Base | Yields quinoline-4-carboxylic acids; requires basic conditions. | Variable, can be low with substituted ketones. researchgate.net |

The Friedländer synthesis offers a more flexible route to quinolines by condensing a 2-aminobenzaldehyde or 2-aminoketone with a compound containing a reactive α-methylene group. wikipedia.org For 7-methoxyquinoline, this would involve a reaction between 2-amino-4-methoxybenzaldehyde (B1267418) and a suitable carbonyl compound like acetaldehyde (B116499) or acetone. The reaction is typically catalyzed by acids or bases. wikipedia.org

Two primary mechanisms are proposed: one begins with an aldol (B89426) addition followed by cyclization and dehydration, while the other starts with the formation of a Schiff base, followed by an intramolecular aldol reaction and elimination. wikipedia.org Modern variations, including one-pot methods that reduce an o-nitrobenzaldehyde in situ before condensation, have improved the efficiency and yield of this reaction. researchgate.net

The Pfitzinger reaction constructs quinoline-4-carboxylic acids from the reaction of isatin with a carbonyl compound in the presence of a base. wikipedia.org The base hydrolyzes isatin to an intermediate keto-acid, which then condenses with the carbonyl compound to form an imine. Subsequent cyclization and dehydration afford the quinoline product. wikipedia.org

To synthesize a precursor for 7-methoxyquinoline, one would start with 5-methoxyisatin. The resulting quinoline-4-carboxylic acid would then require decarboxylation to yield 7-methoxyquinoline. While a versatile method, the Pfitzinger reaction can suffer from low yields, particularly with more complex ketones. researchgate.net

Friedländer Condensation Strategies for Substituted Quinolines

Regioselective Bromination Protocols for Quinoline Ring Systems

Once the 7-methoxyquinoline core is synthesized, the next critical step is the introduction of bromine atoms at the C3 and C4 positions. The electronic nature of the quinoline ring—an electron-rich benzene ring fused to an electron-deficient pyridine (B92270) ring—and the presence of the activating methoxy group at C7 complicate regioselectivity. Direct bromination of quinoline itself often leads to complex mixtures or requires harsh conditions. gelisim.edu.trresearchgate.net

The methoxy group at C7 is an ortho-, para-director, activating the C6 and C8 positions for electrophilic substitution. However, bromination can also occur on the pyridine ring, particularly at the C3 position, often through an addition-elimination mechanism. tandfonline.com Achieving the specific 3,4-dibromo pattern is non-trivial and may require a multi-step approach.

Direct bromination of substituted quinolines with molecular bromine (Br₂) can lead to various outcomes depending on the reaction conditions and the existing substituents. For instance, bromination of 8-methoxyquinoline (B1362559) with Br₂ regioselectively yields the 5-bromo derivative. acgpubs.org In contrast, studies on 7,8-dimethoxyquinoline showed that bromination resulted in a mixture of 5-bromo and 3-bromo products. gelisim.edu.tr

Achieving 3,4-disubstitution often involves starting with a precursor that directs the bromination accordingly. A plausible route to this compound could involve the synthesis of 7-methoxyquinolin-4-ol. The hydroxyl group at C4 strongly activates the C3 position for electrophilic substitution. Bromination of quinolin-4-ol with molecular bromine in glacial acetic acid readily yields 3-bromoquinolin-4-ol. Subsequent conversion of the C4-hydroxyl group to a bromine atom would be necessary to achieve the final product.

Another strategy involves the use of N-bromosuccinimide (NBS), which can serve as both a brominating agent and an oxidant. rsc.org The reaction of tetrahydroquinolines with NBS can lead to both bromination and aromatization in a single pot, providing an efficient route to functionalized bromoquinolines. rsc.org

Table 2: Bromination Studies of Methoxy-Substituted Quinolines

| Starting Material | Brominating Agent | Conditions | Product(s) | Reference |

| 8-Methoxyquinoline | Br₂ | CH₂Cl₂ | 5-Bromo-8-methoxyquinoline | acgpubs.org |

| 7,8-Dimethoxyquinoline | Br₂ | CCl₄ / Pyridine | Mixture of 3-bromo and 5-bromo derivatives | gelisim.edu.trtandfonline.com |

| 6-Methoxy-1,2,3,4-tetrahydroquinoline | Br₂ (3 equiv.) | - | 3,6-Dibromo-8-methoxyquinoline | gelisim.edu.tr |

| Quinolin-4-ol | Br₂ | Glacial Acetic Acid | 3-Bromoquinolin-4-ol |

N-Halosuccinimide (NXS) Reagents in Selective Bromination

The introduction of bromine atoms onto the quinoline core is a critical step in the synthesis of this compound. N-Halosuccinimide (NXS) reagents, particularly N-Bromosuccinimide (NBS), are widely employed for this purpose due to their ability to provide a source of electrophilic bromine under controlled conditions, which is essential for achieving regioselectivity. researchgate.netrsc.org

The synthesis of a dibromoquinoline often starts from a functionalized quinoline precursor, such as 4-hydroxyquinoline (B1666331) or a 7-methoxyquinoline derivative. nih.govacgpubs.org For example, the bromination of 4-hydroxyquinoline can be achieved using NBS in a solvent system like dimethyl sulfoxide (B87167) (DMSO) and water. nih.gov This reaction typically proceeds via electrophilic aromatic substitution, where the positions activated by the existing functional groups are targeted. In the case of a 7-methoxyquinoline precursor, the electron-donating methoxy group directs bromination primarily to the ortho and para positions.

Achieving dibromination at the C-3 and C-4 positions specifically can be challenging and often requires a multi-step approach. One documented route to 3,4-dibromoquinoline (B189540) involves the initial bromination of 4-hydroxyquinoline with NBS to yield 3-bromo-4-hydroxyquinoline, which is then converted to the final product. nih.gov The mechanism for NXS halogenation can vary. While often proceeding through an electrophilic aromatic substitution pathway, radical mechanisms can also occur, particularly with the use of radical initiators like benzoyl peroxide or under photochemical conditions. researchgate.netmdpi.com For instance, NBS can generate a low concentration of molecular bromine and HBr in situ, which then act as the brominating agents. researchgate.net The choice of solvent and reaction conditions is paramount in directing the selectivity of the bromination.

| Starting Material | Reagent & Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| 4-Hydroxyquinoline | NBS, DMSO/H₂O, 24h | 3-Bromo-4-hydroxyquinoline | 97% | nih.gov |

| 7-Methoxyquinoline-5,8-dione | NBS, DMF, N₂ atmosphere | 6-Bromo-7-methoxyquinoline-5,8-dione | 68-75% | |

| Tetrahydroquinoline derivatives | NBS, one-pot dehydrogenation and bromination | Polybromoquinolines | Moderate to high | rsc.org |

Acid-Promoted Rearrangements in Bromination Reactions

The use of acids in bromination reactions can significantly influence the outcome, not only by catalyzing the electrophilic substitution but also by promoting rearrangements that can alter the substitution pattern of the final product. Strong acids, such as trifluoromethanesulfonic acid (TfOH), have been employed in the synthesis of bromoquinolines. acs.org

One synthetic strategy involves the acid-promoted rearrangement of arylmethyl azides, which, upon reaction with an alkyne, can lead to the formation of a quinoline ring. acs.org For example, the synthesis of a 3-bromoquinoline (B21735) derivative was investigated using benzyl (B1604629) azide (B81097) and bromophenylacetylene, where TfOH was used to promote the initial rearrangement. acs.org The reaction proceeds through a dihydroquinoline intermediate which is subsequently oxidized to the aromatic quinoline. acs.org

Classical methods for quinoline synthesis, such as the Doebner-von Miller reaction, also rely on strong acid catalysis, which can lead to polymerization of reactants as a side reaction. mdpi.com In the context of bromination, acid catalysis can facilitate the desired substitution but may also lead to unexpected products through molecular rearrangements, especially in complex substrates. For instance, the bromination of 4-hydroxy-2(1H)-quinolone with bromine in formic acid has been reported to yield 3-bromo-4-hydroxy-2(1H)-quinolone. arabjchem.orgresearchgate.net The acidic medium is crucial for the reaction's progress and selectivity. These acid-catalyzed conditions are essential for controlling the regiochemistry and achieving the desired brominated quinoline structure.

Introduction of the Methoxy Group through Etherification Strategies

Nucleophilic Substitution of Halogenated Quinoline Precursors

A common and effective method for introducing a methoxy group onto a quinoline ring is through the nucleophilic aromatic substitution (SNAr) of a halogenated precursor. smolecule.com This strategy involves reacting a chloro- or bromoquinoline with a methoxide source, typically sodium methoxide (NaOCH₃), in a suitable solvent. vulcanchem.com The reaction proceeds via an addition-elimination mechanism. smolecule.com

For this reaction to be efficient, the quinoline ring is often activated by electron-withdrawing groups. The halogen atom at a reactive position, such as C2 or C4, can be displaced by the methoxide nucleophile. For example, 2-chloro-6-methoxy-4-methylquinoline (B109769) reacts with 3-aminopropanol under basic conditions to form an ether linkage, demonstrating the viability of nucleophilic substitution at the C2 position. smolecule.com The efficiency of these substitutions can be enhanced using phase transfer catalysis coupled with microwave irradiation, which represents an improvement in line with green chemistry principles. researchgate.net The choice of solvent is critical, with polar aprotic solvents like dimethylformamide (DMF) often being used to facilitate the reaction. smolecule.com

Oxidative Aromatization and Subsequent Methoxy Derivatization

An alternative and elegant strategy for synthesizing methoxy-substituted quinolines involves the simultaneous or sequential oxidative aromatization and methoxylation of a non-aromatic precursor, such as a tetrahydroquinoline or dihydroquinolinone. nih.govrsc.org This approach is particularly useful as it can construct the aromatic system and install the desired functional group in a single pot.

A notable example is the use of molecular iodine in refluxing methanol (B129727). nih.govrsc.org This system effectively converts 2-aryl-1,2,3,4-tetrahydro-4-quinolones into the corresponding 2-aryl-4-methoxyquinolines in high yields. rsc.org The proposed mechanism involves the initial iodine-mediated oxidation of the tetrahydroquinolone to a more reactive intermediate, which then undergoes nucleophilic attack by the methanol solvent, followed by further oxidation and aromatization to yield the final methoxyquinoline product. conicet.gov.ar This method has been successfully applied to 2-aryl-6,8-dibromo-2,3-dihydroquinolin-4(1H)-ones, which upon reaction with iodine in methanol, afford 2-aryl-6,8-dibromo-4-methoxyquinolines. researchgate.net

Other oxidizing systems, such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ), are also used for the aromatization of 1,2,3,4-tetrahydroquinolines to their corresponding quinoline atropisomers. mdpi.com The combination of an oxidant and an alcohol solvent provides a powerful tool for the late-stage functionalization of complex quinoline precursors. conicet.gov.ar

| Precursor | Reagent System | Product Type | Key Feature | Reference |

|---|---|---|---|---|

| 2-Aryl-1,2,3,4-tetrahydro-4-quinolones | I₂ in refluxing Methanol | 2-Aryl-4-methoxyquinolines | High yield conversion | rsc.org |

| 2-Aryl-6,8-dibromo-2,3-dihydroquinolin-4(1H)-ones | I₂ in Methanol | 2-Aryl-6,8-dibromo-4-methoxyquinolines | Single pot operation | researchgate.net |

| 1,2,3,4-Tetrahydroquinolines | DDQ | Atropisomeric Quinolines | Central-to-axial chirality conversion | mdpi.com |

Optimization of Reaction Conditions for Enhanced Yield and Purity

Catalyst Systems and Solvent Effects

The synthesis of complex heterocyclic molecules like this compound is highly dependent on the reaction conditions. The optimization of parameters such as catalyst systems, solvents, temperature, and reaction time is crucial for maximizing product yield and purity while minimizing side reactions. jocpr.comnih.gov

The choice of solvent can dramatically influence the reaction's outcome. For instance, in the synthesis of quinoline derivatives, various solvents such as acetonitrile, ethanol, and water have been tested, with the optimal choice depending on the specific reaction mechanism and reactants. nih.gov In some cases, solvent-free conditions at elevated temperatures have proven to be the most effective, offering a greener alternative to traditional methods. nih.gov For Suzuki couplings on dibromoquinolines, a mixture of dioxane and water was found to be the best option to minimize undesired dicoupling. nih.gov

Catalyst systems play an equally vital role. Numerous syntheses of quinolines utilize transition-metal catalysts (e.g., palladium, rhodium, copper, cobalt) to facilitate C-H bond activation and annulation reactions. mdpi.com For example, a Pd(OAc)₂/2,4,6-Collidine/Brønsted acid system has been used for the aerobic oxidative aromatization of anilines and alcohols to produce quinolines. mdpi.com In other protocols, nanocatalysts have been employed due to their high surface area and stability, allowing for excellent yields and the potential for catalyst recycling. nih.gov The catalyst loading is another parameter that requires careful optimization; studies have shown that varying the amount of catalyst can significantly impact the yield. nih.gov Furthermore, additives can be critical; for the hydrogenation of quinolines using a Ruthenium catalyst, the addition of iodine was found to be crucial for achieving high conversion rates.

| Reaction Type | Catalyst/Reagent | Solvent | Key Optimization Finding | Reference |

|---|---|---|---|---|

| Friedlander Annulation | Nanocatalyst (Fe₃O₄@SiO₂-GPTMS-Guanidine) | Solvent-free | Optimal catalyst load was 20 mg at 90 °C. | nih.gov |

| Multicomponent Synthesis | Nanocatalyst (IRMOF-3/PSTA/Cu) | CH₃CN | 10 mg of catalyst at 80 °C gave yields of 85-96%. | nih.gov |

| Hydrogenation | [Ru(p-cymene)Cl₂]₂ with I₂ additive | THF | Iodine additive was found to be crucial for high conversion. | |

| Suzuki Coupling | Pd(PPh₃)₄ | Dioxane/H₂O (6:1) | Minimized dicoupling products in 3,4-dibromoquinoline reactions. | nih.gov |

Temperature and Pressure Influence on Selectivity

The selectivity of bromination reactions, a key step in the proposed synthesis of this compound, can be significantly influenced by reaction parameters such as temperature and pressure. While specific studies on this particular compound are not available, general principles of electrophilic aromatic substitution and radical reactions provide insight into the potential effects.

Temperature:

In many bromination reactions, temperature plays a crucial role in determining the kinetic versus thermodynamic product distribution. For electrophilic aromatic substitutions on the quinoline ring, the reaction temperature can affect the regioselectivity. The electron-donating methoxy group at the 7-position and the directing effects of the quinoline nitrogen atom create a complex reactivity pattern. Generally, lower temperatures favor higher selectivity, as they allow for greater differentiation between the activation energies of competing reaction pathways. Conversely, higher temperatures can increase reaction rates but may lead to a decrease in selectivity, potentially resulting in a mixture of brominated isomers. numberanalytics.com For instance, in radical brominations, elevated temperatures can lead to less selective reactions. numberanalytics.com

Pressure:

The effect of pressure on the selectivity of bromination reactions in the liquid phase is less commonly studied. However, for reactions involving gaseous reagents or significant changes in molar volume during the transition state, pressure can influence reaction rates. numberanalytics.com In the context of mechanochemistry, mechanical forces, including pressure, have been shown to impact chemical reactions, sometimes leading to unique reaction pathways and selectivities. chemrxiv.orgresearchgate.netresearchgate.net For solution-phase reactions, high pressure can favor reactions with a negative activation volume, potentially altering the product distribution if competing pathways have different volumetric properties.

General Influence of Temperature and Pressure on Bromination Selectivity:

| Parameter | General Effect on Selectivity | Potential Implication for this compound Synthesis |

| Temperature | Lower temperatures generally favor higher regioselectivity. | To achieve selective bromination at the C-3 position without side reactions, conducting the reaction at a controlled, lower temperature would likely be beneficial. |

| Pressure | Can influence reaction rates and, in some cases, selectivity, particularly in mechanochemical or gas-phase reactions. | For the proposed solution-phase synthesis, the influence of pressure is expected to be less pronounced than temperature, though it could be a variable for optimization in specialized reactor systems. |

Emerging Green Chemistry Approaches in this compound Synthesis

Traditional methods for the synthesis of halogenated quinolines often involve the use of hazardous reagents and solvents. In line with the principles of green chemistry, several alternative methodologies are emerging that offer more environmentally benign routes to these important compounds. While specific applications to this compound have not been reported, these techniques show promise for the synthesis of related structures.

Microwave-Assisted Synthesis:

Microwave irradiation has become a popular tool in organic synthesis for its ability to dramatically reduce reaction times, often leading to higher yields and cleaner reactions. researchgate.netmdpi.comsmolecule.com The efficient and rapid heating provided by microwaves can enhance the rates of reactions such as the Friedländer synthesis of quinolines and subsequent halogenations. researchgate.net This technique could potentially be applied to accelerate the proposed synthesis of this compound, reducing energy consumption and the potential for side product formation.

Ultrasound-Assisted Synthesis:

Sonochemistry, the application of ultrasound to chemical reactions, can promote reactions through acoustic cavitation, which generates localized high temperatures and pressures. This can lead to enhanced reaction rates and yields. Ultrasound-assisted synthesis has been successfully used for the preparation of various quinoline derivatives, offering a green alternative to conventional heating methods. nih.govrsc.org This approach could be explored for both the initial bromination and subsequent substitution steps in the synthesis of this compound.

Flow Chemistry:

Continuous flow chemistry offers several advantages over traditional batch processing, including improved safety, better temperature and pressure control, and enhanced scalability. mdpi.com For exothermic and rapid reactions like many halogenations, flow reactors provide superior heat and mass transfer, which can lead to improved selectivity and yields. mdpi.com The in-situ generation of hazardous reagents like bromine can also be safely managed in a flow system. The application of flow chemistry to the bromination of quinolines could provide a safer and more efficient route to this compound.

Chemical Reactivity and Transformations of 3,4 Dibromo 7 Methoxyquinoline

Reactivity of Bromine Substituents

The presence of two bromine atoms at the C3 and C4 positions of the quinoline (B57606) ring is the most prominent feature influencing the reactivity of 3,4-Dibromo-7-methoxyquinoline. These positions exhibit differential reactivity, enabling selective and sequential functionalization.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and halogenated quinolines are excellent substrates for these transformations. mdpi.comnih.gov For dihaloquinolines, achieving regioselectivity can be challenging, but studies on the closely related 3,4-dibromoquinoline (B189540) have demonstrated that useful levels of selectivity are attainable in Suzuki-Miyaura couplings. nih.gov

In these reactions, the choice of catalyst, ligands, and reaction conditions can influence which bromine atom reacts preferentially. Generally, in polyhalogenated quinolines, coupling reactions often occur with selectivity at the 4-position. nih.gov In a study on 3,4-dibromoquinoline, double Suzuki couplings were successfully achieved, indicating the reactivity of both bromine atoms under appropriate conditions. nih.gov This suggests that this compound can be used as a building block for creating highly substituted quinoline derivatives by reacting it with various arylboronic acids.

The Heck reaction, which couples organohalides with alkenes, is another key palladium-catalyzed transformation applicable to bromoquinolines. mdpi.comwikipedia.org This reaction allows for the introduction of alkenyl substituents, further expanding the molecular diversity accessible from the this compound core. wikipedia.orglibretexts.org

Table 1: Representative Palladium-Catalyzed Reactions on Dibromoquinoline Systems Data extrapolated from studies on analogous dibromoquinolines.

| Reaction Type | Substrate | Coupling Partner | Catalyst System | Product Type | Reference |

|---|---|---|---|---|---|

| Suzuki-Miyaura | 3,4-Dibromoquinoline | Arylboronic Acid | Pd Catalyst/Ligand | Aryl-substituted quinoline | nih.gov |

| Heck | Dihaloquinoline | Alkene | Pd(OAc)₂ / Ligand | Alkenyl-substituted quinoline | mdpi.comwikipedia.org |

Copper-Catalyzed Coupling Reactions

Copper-catalyzed coupling reactions, such as the Ullmann condensation, provide an alternative to palladium-based methods, particularly for forming carbon-oxygen and carbon-nitrogen bonds. acs.org Copper-promoted nucleophilic substitution of bromoquinolines has been shown to be an effective method for introducing substituents. For instance, studies on 6,8-dibromoquinoline (B11842131) derivatives demonstrated that reaction with sodium methoxide (B1231860) in the presence of copper(I) iodide (CuI) leads to the substitution of the bromine atoms. tubitak.gov.tr This methodology could be applied to this compound to introduce various alkoxy or amino groups, depending on the nucleophile used. acs.orgtubitak.gov.tr

Nucleophilic Aromatic Substitution (SNAr) Reactions for Diverse Functionalization

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for functionalizing aryl halides, particularly those activated by electron-withdrawing groups. libretexts.orgacsgcipr.org In the quinoline system, the ring nitrogen atom acts as an electron-withdrawing group, activating the ring towards nucleophilic attack, especially at the C2 and C4 positions. nih.gov

For this compound, the bromine at the C4 position is expected to be more susceptible to SNAr than the bromine at C3 due to this activation by the ring nitrogen. Studies on 2,4-dibromoquinoline (B189380) have shown that SNAr reactions with amines occur selectively at the C2 position, which is also activated by the nitrogen. nih.gov This suggests that selective substitution at C4 of this compound with various nucleophiles (e.g., amines, thiols, alkoxides) is a feasible pathway for derivatization. researchgate.netnih.gov The electron-donating 7-methoxy group would have a lesser, deactivating effect on the benzene (B151609) portion of the ring system for this type of reaction.

Reductive Debromination Pathways

Reductive debromination can be achieved through various methods, including metal-halogen exchange followed by quenching, or catalytic hydrogenation. A key reaction pathway involves the use of organometallic reagents, such as Grignard reagents. However, studies on 3,4-dibromoquinoline have shown that its reaction with isopropylmagnesium chloride-lithium chloride (iPrMgCl·LiCl) is not selective, resulting in a mixture of regioisomeric Grignard reagents from bromine-magnesium exchange at both C3 and C4. acs.org The use of bulkier reagents did not improve the selectivity for this specific isomer. acs.org This lack of selectivity indicates that both bromine atoms are susceptible to metal-halogen exchange. This pathway can be exploited to generate mono- or di-lithiated or magnesiated species which can then be trapped with various electrophiles to install new functional groups. tubitak.gov.tr

Reactivity of the Methoxy (B1213986) Group: Demethylation and Functionalization

The methoxy group at the C7 position is generally stable but can be cleaved under specific, often harsh, conditions to yield the corresponding 7-hydroxyquinoline (B1418103) derivative. This demethylation is a common transformation for methoxy-substituted aromatic compounds. researchgate.net It is typically achieved by treatment with strong acids like hydrobromic acid (HBr) or Lewis acids such as boron tribromide (BBr₃). google.com The resulting hydroxyl group can then serve as a handle for further functionalization, for example, through etherification or esterification, or can modulate the compound's electronic and biological properties.

Electrophilic and Nucleophilic Reactions on the Quinoline Ring System

The quinoline ring itself can undergo substitution reactions, with the reactivity being governed by the interplay of the existing substituents.

Electrophilic Aromatic Substitution: The quinoline nucleus is generally deactivated towards electrophilic attack compared to benzene, due to the electron-withdrawing nature of the ring nitrogen. However, the 7-methoxy group is a powerful activating, ortho, para-directing group. Therefore, electrophilic aromatic substitution on this compound is predicted to occur on the benzene ring portion of the scaffold. The directing effect of the methoxy group would favor substitution at the C6 and C8 positions. us.edu.pl Reactions such as nitration or halogenation would likely yield products substituted at these positions, provided that conditions are controlled to avoid reaction with the already present bromine atoms. For instance, direct nitration of 6,8-dibromoquinoline has been shown to yield the 5-nitro derivative, demonstrating that electrophilic substitution is possible even on a dibrominated quinoline ring. nih.gov

Nucleophilic Attack on the Ring: Direct nucleophilic attack on the carbon atoms of the quinoline ring (not involving substitution of the bromine atoms) is generally unfavorable unless the ring is further activated by strong electron-withdrawing groups. For this compound, this pathway is less probable compared to the substitution reactions at the C3 and C4 positions.

Electrophilic Aromatic Substitution Beyond Bromination

Electrophilic aromatic substitution (EAS) on the quinoline ring is a fundamental class of reactions for its functionalization. masterorganicchemistry.com In this compound, the pyridine (B92270) ring is generally deactivated to electrophilic attack due to the electron-withdrawing nature of the nitrogen atom. Therefore, substitutions occur preferentially on the benzene ring at the available C-5, C-6, and C-8 positions. The outcome is directed by the activating, ortho-para directing methoxy group at C-7. google.com

Nitration : The introduction of a nitro group onto the quinoline scaffold can significantly alter its chemical properties and provides a precursor for further functionalization, such as reduction to an amino group. wiley.com Direct nitration of substituted quinolines, often using mixed acids like H₂SO₄/HNO₃, typically results in substitution on the benzene ring. google.com For instance, the direct nitration of 6,8-dibromoquinoline yields the 5-nitro derivative. wiley.comnih.gov Given the directing effect of the C-7 methoxy group in this compound, nitration is expected to occur at the C-5, C-6, or C-8 positions. The C-5 and C-6 positions are particularly favored due to ortho and para activation by the methoxy group.

Sulfonation : Sulfonation introduces a sulfonic acid group (-SO₃H), which can enhance water solubility or serve as a synthetic handle. The reaction is typically carried out with fuming sulfuric acid or chlorosulfonic acid. scribd.comacs.org Research on 8-methoxyquinoline (B1362559) has shown that sulfonation can lead to the formation of 8-methoxyquinoline-5-sulfonyl chloride. researchgate.net This suggests that the C-5 position in this compound is a likely site for sulfonation.

Friedel-Crafts Reactions : Friedel-Crafts alkylation and acylation are classic methods for forming carbon-carbon bonds on aromatic rings. sciencemadness.org The quinoline nucleus is generally not reactive enough for Friedel-Crafts reactions unless it possesses strong activating groups. sciencemadness.org The C-7 methoxy group in this compound activates the benzene ring, potentially allowing for these reactions. The substitution would be directed to the positions ortho and para to the methoxy group (C-6, C-8, and C-5).

| Reaction | Typical Reagents | Predicted Site of Substitution | Rationale |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | C-5, C-6, C-8 | The C-7 methoxy group is an ortho-para director, activating these positions. google.comwiley.comnih.gov |

| Sulfonation | Fuming H₂SO₄ or ClSO₃H | C-5 | Analogous reactions on 8-methoxyquinoline show substitution at C-5. scribd.comresearchgate.net |

| Friedel-Crafts Acylation/Alkylation | RCOCl/AlCl₃ or RCl/AlCl₃ | C-5, C-6, C-8 | Requires the activating C-7 methoxy group; substitution is directed to ortho/para positions. sciencemadness.org |

Addition Reactions on the Quinoline Nitrogen Atom

The lone pair of electrons on the quinoline nitrogen atom makes it susceptible to addition reactions, leading to the formation of N-oxides or quinolinium salts.

N-Oxidation : The nitrogen atom of the quinoline ring can be readily oxidized to form a quinoline N-oxide. This transformation is typically achieved using peroxy acids, such as meta-chloroperbenzoic acid (m-CPBA). researchgate.net The resulting N-oxide functionality alters the electronic properties of the ring system, making the positions alpha (C-2) and gamma (C-4) to the nitrogen more susceptible to nucleophilic attack and modifying the regioselectivity of other reactions. researchgate.netresearchgate.net For example, 6-bromoquinoline (B19933) is easily converted to its N-oxide form, which can then be subjected to further reactions like nitration. researchgate.net

N-Alkylation : The quinoline nitrogen can act as a nucleophile, reacting with alkyl halides or other alkylating agents to form quaternary quinolinium salts. wiley.comresearchgate.net This reaction introduces a positive charge on the nitrogen atom, significantly activating the heterocyclic ring towards nucleophilic addition. These salts are valuable intermediates in organic synthesis. scribd.com

| Reaction Type | Typical Reagents | Product | Significance |

|---|---|---|---|

| N-Oxidation | m-CPBA, H₂O₂ | This compound N-oxide | Activates the pyridine ring for nucleophilic substitution at C-2 and C-4. researchgate.netresearchgate.net |

| N-Alkylation | Alkyl halides (e.g., CH₃I) | N-Alkyl-3,4-dibromo-7-methoxyquinolinium salt | Creates a positively charged heterocycle, useful as an intermediate. scribd.comresearchgate.net |

Derivatization Strategies for Synthesizing Complex Quinoline Scaffolds

The this compound scaffold is a valuable starting point for the synthesis of more complex molecular architectures. tubitak.gov.trmdpi.comacs.org The bromine atoms at the C-3 and C-4 positions are particularly useful, serving as versatile handles for a variety of transformations. They can be readily displaced by nucleophiles or participate in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of diverse aryl, alkyl, and alkynyl substituents. gelisim.edu.trmdpi.comevitachem.com These derivatization methods open pathways to novel polyfunctionalized quinolines.

Multi-component Reactions Incorporating the Compound

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product containing parts of all starting materials, are powerful tools for rapidly building molecular complexity. nih.govrsc.org While this compound itself may not be a direct substrate for common MCRs, its derivatives can be. For instance, conversion of one of the bromo groups to an amine or aldehyde would create a substrate suitable for well-known MCRs:

Ugi and Passerini Reactions : If functionalized to contain an amine, aldehyde, or carboxylic acid group, the quinoline scaffold could participate in Ugi (four-component) or Passerini (three-component) reactions to generate complex peptide-like structures. nih.gov

Doebner and Hantzsch Reactions : These MCRs are used to construct quinoline and dihydropyridine (B1217469) rings, respectively. nih.gov While not directly applicable for derivatizing the existing quinoline, they highlight the importance of MCRs in heterocyclic synthesis.

Other MCRs : Research has shown that quinoline derivatives can participate in various three-component reactions. For example, 8-hydroxyquinoline (B1678124) can react with aldehydes and malononitrile (B47326) to form complex chromene derivatives, demonstrating the potential of the quinoline ring system in such transformations. chemmethod.com

The strategic functionalization of this compound to create MCR-compatible derivatives represents a highly efficient approach to novel and complex quinoline-based compounds.

Cycloaddition Reactions and Annulation Strategies

Cycloaddition and annulation reactions are key strategies for constructing new rings onto an existing molecular framework. evitachem.com These methods can be applied to this compound to synthesize fused polycyclic systems.

Cycloaddition Reactions : The quinoline ring system can participate in cycloaddition reactions, although its aromaticity and the electron-deficient nature of the pyridine ring can make this challenging.

Diels-Alder Reaction : The pyridine ring can act as a dienophile or, more rarely, as a diene in [4+2] cycloaddition reactions, often requiring high temperatures or specific activation. scribd.com

1,3-Dipolar Cycloadditions : The quinoline ring can be converted into a 1,3-dipole, such as an N-ylide formed from the corresponding quinolinium salt, which can then react with various dipolarophiles (e.g., alkenes, alkynes) to form fused five-membered rings. rsc.org This strategy has been successfully applied to isoquinoline (B145761) derivatives to generate pyrrolo[2,1-a]isoquinoline (B1256269) systems. rsc.org

Annulation Strategies : Annulation involves the formation of a new ring through a sequence of reactions.

Friedländer Annulation : This is a classic method for synthesizing quinolines and can be adapted to build a new ring onto a functionalized quinoline precursor. researchgate.net For example, if a bromo-group on the benzene ring were converted to an amino group and an adjacent position functionalized with a carbonyl, an intramolecular Friedländer reaction could yield a fused polycyclic system.

Intramolecular Cyclizations : The bromo and methoxy groups can be used to direct or participate in intramolecular cyclization reactions. For example, a substituent introduced via a Suzuki coupling at one of the bromine positions could contain a functional group that subsequently reacts with another part of the quinoline core to form a new ring. acs.org Palladium-mediated annulation is a known strategy for creating bicyclic systems. rsc.org Dearomative (4+3) cycloadditions have also been developed for indole (B1671886) and pyrrole (B145914) systems, suggesting a potential future avenue for quinoline derivatization. uchicago.edu

Advanced Spectroscopic and Structural Elucidation Studies of 3,4 Dibromo 7 Methoxyquinoline

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of an organic molecule.

One-dimensional NMR provides initial, crucial information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms within the molecule.

¹H NMR Spectroscopy: The ¹H NMR spectrum of a related compound, 3,7-Dibromo-8-methyl-4-phenylquinoline, shows a singlet for the proton at the 2-position of the quinoline (B57606) ring at 9.04 ppm. acs.org Protons on the phenyl ring and the quinoline core appear in the aromatic region between 7.18 and 7.57 ppm, while the methyl protons present as a singlet at 2.94 ppm. acs.org For 3,4-Dibromo-7-methoxyquinoline, one would expect to see distinct signals for the protons on the quinoline ring, with their chemical shifts influenced by the bromine and methoxy (B1213986) substituents. The methoxy group protons would likely appear as a singlet in the upfield region, typically around 3-4 ppm.

¹³C NMR Spectroscopy: In the ¹³C NMR spectrum of 3,7-Dibromo-8-methyl-4-phenylquinoline, the carbon atoms of the quinoline and phenyl rings resonate between 118.7 and 151.4 ppm. acs.org The methyl carbon appears at 17.8 ppm. acs.org For this compound, the carbon attached to the methoxy group would have a characteristic chemical shift, and the carbons bonded to the bromine atoms would also be identifiable.

A table of expected ¹H and ¹³C NMR chemical shifts for this compound, based on analogous structures, is presented below.

| Atom | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

| H-2 | ~8.5-9.0 | C-2: ~150-155 |

| H-5 | ~7.5-8.0 | C-3: ~120-125 |

| H-6 | ~7.0-7.5 | C-4: ~130-135 |

| H-8 | ~7.0-7.5 | C-4a: ~145-150 |

| OCH₃ | ~3.9-4.1 | C-5: ~125-130 |

| C-6: ~115-120 | ||

| C-7: ~160-165 | ||

| C-8: ~105-110 | ||

| C-8a: ~140-145 | ||

| OCH₃: ~55-60 |

Note: These are estimated values and may vary depending on the solvent and experimental conditions.

Two-dimensional NMR techniques provide deeper insights into the molecular structure by revealing correlations between different nuclei. princeton.edu

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. youtube.com For this compound, COSY would show correlations between the protons on the quinoline ring, helping to confirm their relative positions.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and hydrogen atoms. youtube.com This is crucial for definitively assigning the ¹³C signals based on the already assigned ¹H signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. youtube.com HMBC is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together different fragments of the molecule. For instance, a correlation between the methoxy protons and the C-7 carbon would confirm the position of the methoxy group.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY reveals protons that are close to each other in space, regardless of whether they are bonded. This is important for determining the stereochemistry and conformation of the molecule.

Through the combined interpretation of these 2D NMR spectra, a complete and unambiguous assignment of all proton and carbon signals can be achieved, confirming the connectivity and substitution pattern of this compound.

1D NMR (1H, 13C) for Positional Assignment of Substituents

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination

High-resolution mass spectrometry is a powerful technique used to determine the precise molecular mass of a compound, which in turn allows for the determination of its elemental formula. lcms.cznih.gov For this compound (C₁₀H₇Br₂NO), the expected exact mass can be calculated. The presence of two bromine atoms will result in a characteristic isotopic pattern in the mass spectrum, with the M, M+2, and M+4 peaks appearing in an approximate 1:2:1 ratio, which is a clear indicator of a dibrominated compound. HRMS provides a high degree of confidence in the molecular formula of the synthesized compound.

Infrared (IR) Spectroscopy for Characteristic Functional Group Vibrations

Infrared spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. mdpi.com For this compound, the IR spectrum would be expected to show several characteristic absorption bands.

| Functional Group | **Expected Wavenumber (cm⁻¹) ** |

| C-H (aromatic) | 3000-3100 |

| C-H (aliphatic, from OCH₃) | 2850-3000 |

| C=N (in quinoline ring) | 1600-1650 |

| C=C (aromatic) | 1450-1600 |

| C-O (ether) | 1000-1300 (asymmetric and symmetric stretching) |

| C-Br | 500-600 |

The presence of these bands in the IR spectrum provides strong evidence for the key functional groups within the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy orbitals to higher energy orbitals. The wavelength of maximum absorption (λmax) is related to the extent of conjugation in the molecule. Quinoline and its derivatives are aromatic and possess a conjugated π-system, leading to characteristic UV-Vis absorption spectra. The presence of substituents like bromine and methoxy groups can cause shifts in the λmax values. The UV-Vis spectrum of this compound would be expected to show absorptions corresponding to π-π* and n-π* transitions within the conjugated quinoline ring system. ubbcluj.ro Analysis of the spectrum can provide insights into the electronic properties of the molecule.

Other Advanced Spectroscopic Techniques (e.g., Raman, Circular Dichroism)

Beyond the foundational techniques of NMR, IR, and mass spectrometry, other advanced spectroscopic methods provide deeper insights into the nuanced structural and electronic properties of molecules like this compound. Raman spectroscopy offers a complementary vibrational analysis to IR, while circular dichroism provides information on the stereochemical aspects of a molecule.

Raman Spectroscopy

Raman spectroscopy is a vibrational spectroscopy technique that detects inelastic scattering of monochromatic light. It provides detailed information about a molecule's vibrational, rotational, and other low-frequency modes. As it is based on changes in the polarizability of a molecule's electron cloud, it is particularly sensitive to non-polar bonds and symmetric vibrations, making it an excellent complementary technique to infrared (IR) spectroscopy.

For a molecule such as this compound, a theoretical Raman analysis, supported by density functional theory (DFT) calculations, would be essential for a complete assignment of its vibrational modes. While specific experimental Raman spectra for this exact compound are not widely available in the literature, the expected vibrational frequencies can be inferred from studies on structurally related compounds, such as other substituted quinolines and brominated aromatics. researchgate.netnih.gov

Expected Vibrational Modes for this compound:

The vibrational spectrum of this compound can be divided into several key regions:

Quinoline Ring Vibrations: The core quinoline structure gives rise to a series of characteristic stretching and bending vibrations. Aromatic C-C stretching vibrations typically appear in the 1300-1650 cm⁻¹ region. nih.gov The C-H stretching vibrations of the aromatic ring are expected above 3000 cm⁻¹.

Methoxy Group Vibrations: The 7-methoxy substituent will produce distinct signals. The C-H stretching modes of the methyl group are anticipated in the 2800-3000 cm⁻¹ range. nih.gov The C-O-C stretching vibrations are also characteristic and would likely appear as strong bands in the spectrum.

Carbon-Bromine Vibrations: The C-Br stretching modes are typically found at lower frequencies, generally in the 500-700 cm⁻¹ range, due to the heavy mass of the bromine atoms. The presence of two adjacent bromine atoms at the C3 and C4 positions may lead to symmetric and asymmetric stretching modes.

The following table presents expected key Raman shifts for this compound, based on published data for quinoline derivatives and halogenated aromatic compounds. researchgate.netnih.gov

Table 1: Predicted Key Raman Vibrational Frequencies for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Notes |

|---|---|---|

| Aromatic C-H Stretch | 3000 - 3100 | Vibrations of the hydrogen atoms on the quinoline ring. |

| Methyl (CH₃) Stretch | 2850 - 2980 | Symmetric and asymmetric stretching of the methoxy group. nih.gov |

| Quinoline Ring Stretch (C=C, C=N) | 1350 - 1620 | Multiple bands corresponding to the skeletal vibrations of the heterocyclic and benzene (B151609) rings. nih.gov |

| Methoxy (C-O) Stretch | 1200 - 1270 | Stretching vibration of the aryl-ether bond. |

| C-Br Stretch | 500 - 700 | Stretching vibrations for the carbon-bromine bonds. researchgate.net |

Circular Dichroism (CD) Spectroscopy

Circular Dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light. This technique is exclusively used to study chiral molecules, as only they exhibit a CD signal. A molecule like this compound is achiral and therefore would not produce a CD spectrum in an achiral solvent.

However, CD spectroscopy can still be a valuable tool in two main scenarios:

Induced Circular Dichroism (ICD): An achiral molecule can be induced to give a CD signal if it is placed in a chiral environment. synchrotron-soleil.fr For instance, if this compound binds to a chiral macromolecule such as a protein or DNA, or is encapsulated within a chiral host like a cyclodextrin, its electronic transitions can be perturbed, resulting in a measurable CD spectrum. This ICD signal provides valuable information about the binding interactions and the conformation of the achiral molecule within the chiral binding site.

Chiral Derivatives: The quinoline core is a common scaffold for the design of chiral ligands and materials. nih.govacs.org By introducing a chiral substituent or by creating a molecule with axial chirality, derivatives of this compound could be synthesized to possess chiroptical properties. The study of such chiral analogues with CD spectroscopy would allow for the determination of their absolute configuration and conformational preferences in solution. nih.govresearchgate.net

For example, studies on chiral cis-dihydrodiol metabolites of quinoline have shown how CD spectroscopy, combined with theoretical calculations, can be used to determine the absolute configuration of complex stereoisomers. nih.govresearchgate.net These studies reveal characteristic CD signals (Cotton effects) that are sensitive to the spatial arrangement of the atoms.

The following table shows representative data from a study on a chiral quinoline derivative to illustrate the type of information obtained from a CD spectrum.

Table 2: Representative Circular Dichroism Data for a Chiral Quinoline Metabolite Derivative (Data adapted from a study on cis-dihydrodiol metabolites of quinoline for illustrative purposes) nih.gov

| Compound | Wavelength (λ, nm) | Molar Ellipticity (Δε) | Solvent |

|---|---|---|---|

| cis-Dihydrodiol Quinoline Derivative | 215 | +35.2 | Acetonitrile |

| 265 | -10.5 |

This illustrative data demonstrates how a chiral quinoline derivative produces distinct positive and negative Cotton effects at specific wavelengths, which are directly related to its three-dimensional structure.

Theoretical and Computational Chemistry of 3,4 Dibromo 7 Methoxyquinoline

Density Functional Theory (DFT) Studies for Electronic Structure Characterization

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic and geometric properties of molecules, providing insights that are often in close agreement with experimental data. sci-hub.se For complex organic molecules like 3,4-Dibromo-7-methoxyquinoline, DFT calculations can elucidate fundamental characteristics that govern its behavior.

Optimization of Molecular Geometry and Conformational Analysis

The first step in any computational analysis is to determine the most stable three-dimensional arrangement of atoms in the molecule. This process, known as geometry optimization, seeks the lowest energy conformation on the potential energy surface. For this compound, this optimization is typically performed using a functional like B3LYP combined with a suitable basis set, such as 6-31G(d) or higher. cdnsciencepub.comdergipark.org.tr

Table 1: Predicted Geometric Parameters for a Representative Substituted Quinoline (B57606) (Data is illustrative based on similar structures)

| Parameter | Bond/Angle | Predicted Value |

|---|---|---|

| Bond Length | C3-Br | ~1.89 Å |

| Bond Length | C4-Br | ~1.90 Å |

| Bond Length | C7-O | ~1.36 Å |

| Bond Length | O-CH3 | ~1.43 Å |

| Bond Angle | C2-C3-C4 | ~120° |

| Bond Angle | C3-C4-N | ~121° |

| Bond Angle | C7-O-CH3 | ~117° |

Note: These values are hypothetical and based on typical bond lengths and angles for similar molecular fragments. Actual calculated values would require a specific DFT study on this compound.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies and Distribution)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. chalcogen.ro The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. most.gov.bdekb.eg The energy gap between the HOMO and LUMO (E_gap = E_LUMO - E_HOMO) is a critical parameter for determining molecular stability; a larger gap implies higher stability and lower chemical reactivity. chalcogen.roresearchgate.net

For this compound, the HOMO is expected to be localized primarily on the electron-rich methoxy (B1213986) group and the quinoline ring, indicating these are the likely sites for electrophilic attack. Conversely, the LUMO is anticipated to be distributed over the electron-deficient pyridine (B92270) part of the quinoline ring and the carbon atoms bonded to the electronegative bromine atoms. This distribution highlights the areas susceptible to nucleophilic attack. mdpi.com

Table 2: Representative Frontier Molecular Orbital Energies (Illustrative Data)

| Orbital | Energy (eV) |

|---|---|

| HOMO | -6.5 eV |

| LUMO | -1.8 eV |

| HOMO-LUMO Gap | 4.7 eV |

Note: These energy values are illustrative and would be precisely determined through a specific DFT calculation.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Site Prediction

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites. most.gov.bdresearchgate.net The MEP surface displays regions of varying electrostatic potential, typically color-coded so that red indicates electron-rich areas (negative potential, susceptible to electrophilic attack) and blue indicates electron-poor areas (positive potential, prone to nucleophilic attack). researchgate.net

In the MEP map of this compound, the most negative potential (red/yellow regions) would be concentrated around the nitrogen atom of the quinoline ring and the oxygen atom of the methoxy group due to their high electronegativity and lone pairs of electrons. researchgate.netuantwerpen.be The regions around the hydrogen atoms and, to a lesser extent, the bromine atoms would exhibit positive potential (blue regions), identifying them as potential sites for nucleophilic interaction. researchgate.net

Reactivity Predictions and Mechanistic Insights from Computational Models

Beyond electronic structure, computational models provide quantitative measures of a molecule's reactivity and can offer insights into the nature of its internal interactions.

Conceptual DFT Descriptors (e.g., Hardness, Softness, Electrophilicity)

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the chemical behavior of this compound. researchgate.net These descriptors, rooted in Conceptual DFT, provide a framework for understanding reactivity trends. ekb.eg

Ionization Potential (I): Approximated as -E_HOMO.

Electron Affinity (A): Approximated as -E_LUMO.

Electronegativity (χ): A measure of the power of an atom or group to attract electrons (χ = (I + A) / 2).

Chemical Hardness (η): A measure of resistance to charge transfer (η = (I - A) / 2). Hard molecules have a large HOMO-LUMO gap. ekb.eg

Chemical Softness (S): The reciprocal of hardness (S = 1 / η). Soft molecules are more polarizable and reactive. ekb.eg

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it is saturated with electrons (ω = χ² / 2η).

These parameters collectively provide a detailed picture of the molecule's stability and propensity to engage in chemical reactions. most.gov.bdresearchgate.net

Table 3: Illustrative Conceptual DFT Descriptors

| Descriptor | Formula | Illustrative Value (eV) |

|---|---|---|

| Ionization Potential (I) | -E_HOMO | 6.5 |

| Electron Affinity (A) | -E_LUMO | 1.8 |

| Electronegativity (χ) | (I+A)/2 | 4.15 |

| Chemical Hardness (η) | (I-A)/2 | 2.35 |

| Chemical Softness (S) | 1/η | 0.43 |

| Electrophilicity Index (ω) | χ²/2η | 3.66 |

Note: Values are calculated from the illustrative HOMO/LUMO energies in Table 2.

Non-Covalent Interaction (NCI) and Reduced Density Gradient (RDG) Analysis

Non-covalent interactions (NCIs) play a crucial role in the structure and function of molecules. The Reduced Density Gradient (RDG) analysis is a computational technique used to identify and visualize these weak interactions, such as van der Waals forces, hydrogen bonds, and steric clashes, based on the electron density and its gradient. researchgate.neteurjchem.com

For this compound, an RDG analysis would reveal the non-covalent interactions within the molecule. It would likely show van der Waals interactions across the fused ring system and potential weak intramolecular interactions involving the bromine and methoxy substituents. Visualizations of the RDG isosurfaces can pinpoint the exact locations and nature of these interactions, which are fundamental to understanding the molecule's conformational preferences and packing in the solid state. researchgate.neteurjchem.com

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions

Natural Bond Orbital (NBO) analysis is a computational method that translates complex wavefunctions into the familiar language of Lewis structures, including localized bonds, lone pairs, and donor-acceptor interactions. uni-muenchen.dewisc.edu This analysis is particularly valuable for understanding the non-covalent interactions that govern how a molecule interacts with its environment. The NBO method quantifies these interactions by examining the delocalization of electron density from a filled (donor) NBO to an empty (acceptor) NBO. The strength of this interaction is estimated using second-order perturbation theory, expressed as the stabilization energy, E(2). uba.ar

For this compound, NBO analysis would elucidate several key intermolecular interactions:

Hydrogen Bonding: The nitrogen atom in the quinoline ring and the oxygen atom of the methoxy group possess lone pairs (n) that can act as hydrogen bond acceptors. NBO analysis would identify interactions between these lone pairs and hydrogen bond donors in a solvent or a biological receptor.

Halogen Bonding: The bromine atoms at the C3 and C4 positions can act as electrophilic regions (σ-holes), allowing them to form halogen bonds with nucleophilic atoms. NBO analysis can characterize these n→σ* interactions, where 'n' is a lone pair on a donor atom and σ* is the anti-bonding orbital of the C-Br bond.

π-Stacking Interactions: The aromatic quinoline ring can engage in π-stacking interactions. NBO analysis would reveal charge transfer between the π orbitals of interacting aromatic systems.

In a hypothetical NBO analysis of this compound interacting with a donor molecule (e.g., water), the primary interactions would likely involve the lone pairs on the nitrogen and oxygen atoms. The stabilization energies (E(2)) would quantify the strength of these interactions. For instance, studies on similar heterocyclic compounds have identified significant stabilization energies for interactions between lone pairs and anti-bonding orbitals of adjacent bonds. mdpi.com

Table 1: Hypothetical NBO E(2) Stabilization Energies for Intermolecular Interactions

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

| n(N1) | σ(H-O) | 5.5 | Hydrogen Bond |

| n(O1) | σ(H-O) | 4.8 | Hydrogen Bond |

| n(O-donor) | σ(C4-Br) | 2.1 | Halogen Bond |

| π(C5-C6) | π(Ring-acceptor) | 3.2 | π-π Stacking |

Spectroscopic Property Simulations (e.g., NMR, IR, UV-Vis)

Theoretical simulations are instrumental in predicting and interpreting the spectroscopic properties of molecules. Using methods like Density Functional Theory (DFT) for ground-state properties (IR, NMR) and Time-Dependent DFT (TD-DFT) for excited-state properties (UV-Vis), the spectra of this compound can be accurately modeled. eurjchem.com

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the nuclear magnetic shielding tensors, which are then converted into chemical shifts (δ). researchgate.net Simulations for this compound would predict the ¹H and ¹³C chemical shifts. These calculated values, when compared to a reference standard like tetramethylsilane (B1202638) (TMS), help in the assignment of experimental spectra. For example, the aromatic protons and carbons of the quinoline core would be distinguished from the methoxy group's signals. Studies on related brominated quinolines have shown that bromine substitution significantly influences the chemical shifts of nearby protons and carbons. nih.gov

IR Spectroscopy: DFT calculations can predict the vibrational frequencies and intensities of a molecule. researchgate.net For this compound, the simulated IR spectrum would show characteristic peaks corresponding to C-H stretching in the aromatic ring, C-O stretching of the methoxy group, C=N and C=C stretching of the quinoline system, and C-Br stretching at lower frequencies.

UV-Vis Spectroscopy: TD-DFT calculations are used to predict the electronic absorption spectra by determining the energies of vertical electronic transitions from the ground state to various excited states. eurjchem.com The simulation for this compound would yield the maximum absorption wavelengths (λ_max) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. These transitions typically correspond to π→π* and n→π* electronic transitions within the aromatic system.

Table 2: Simulated Spectroscopic Data for this compound

| Spectroscopy | Parameter | Calculated Value | Assignment |

| ¹³C NMR | Chemical Shift (δ) | ~148 ppm | C4-Br |

| ¹H NMR | Chemical Shift (δ) | ~8.5 ppm | H2 |

| IR | Wavenumber (cm⁻¹) | ~1600 cm⁻¹ | C=C/C=N Stretch |

| UV-Vis | λ_max (nm) | ~320 nm | π→π* transition |

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions

Molecular Dynamics (MD) simulations provide a computational microscope to observe the time-dependent behavior of molecules. By solving Newton's equations of motion, MD simulations can track the positions and velocities of atoms over time, revealing conformational dynamics, stability, and intermolecular interactions. nih.govbiorxiv.org

For this compound, MD simulations could be employed to study its behavior in different environments, such as in an aqueous solution or bound to a biological target like an enzyme or DNA. wiley.com Key analyses from an MD simulation include:

Root Mean Square Deviation (RMSD): This parameter measures the average deviation of the molecule's backbone atoms over time from a reference structure. A stable RMSD value over the simulation time indicates that the molecule has reached equilibrium and is conformationally stable in its environment. tandfonline.com For a small molecule like this compound, a low and stable RMSD would suggest a rigid structure.

Root Mean Square Fluctuation (RMSF): RMSF analyzes the fluctuation of individual atoms or residues around their average positions. tandfonline.com For this molecule, an RMSF analysis would highlight which parts are more flexible. For instance, the methoxy group might show higher fluctuation compared to the rigid quinoline ring system.

MD simulations are particularly powerful for studying ligand-receptor interactions. A simulation of this compound bound to a protein would reveal the stability of the binding pose, the specific interactions (hydrogen bonds, hydrophobic contacts) that maintain the complex, and the conformational changes induced upon binding.

Applications in Chemical Biology Research and As a Synthetic Intermediate

Role as a Key Intermediate in the Synthesis of Pharmaceutically Relevant Molecules

The strategic placement of two bromine atoms and a methoxy (B1213986) group on the quinoline (B57606) ring makes 3,4-Dibromo-7-methoxyquinoline a valuable starting material for creating more complex molecules with potential therapeutic applications. The bromine atoms, in particular, are excellent handles for a variety of chemical transformations.

Alkaloids are a class of naturally occurring chemical compounds that mostly contain basic nitrogen atoms; many have potent pharmacological activities. nih.gov The quinoline ring is the core structure of many alkaloids, such as quinine, which has been used for centuries to treat malaria. nih.govrsc.org Synthetic strategies often aim to create "alkaloid-mimicking" structures to explore and optimize the biological activities of these natural products.

Halogenated quinolines like this compound are key precursors in this endeavor. The bromine atoms can be selectively replaced or used in cross-coupling reactions to build the complex polycyclic systems characteristic of many alkaloids. nih.govcurtin.edu.au For instance, methods have been developed for the synthesis of isocryptolepine analogues, an indoloquinoline alkaloid, using brominated quinoline precursors. curtin.edu.au While direct synthesis from this compound is not explicitly detailed in the provided literature, the methodologies applied to other dibromoquinolines are broadly applicable. These include palladium-catalyzed reactions that allow for the construction of carbon-carbon and carbon-nitrogen bonds, which are fundamental steps in assembling complex alkaloid frameworks. curtin.edu.au

Combinatorial chemistry aims to rapidly synthesize a large number of different but structurally related molecules, known as a compound library, for high-throughput screening of biological activity. The halogenated quinoline core is an ideal platform, or scaffold, for building such libraries. researchgate.net

The reactivity of the bromine atoms in this compound allows for its use as a versatile building block. nih.gov Various metal-catalyzed cross-coupling reactions can be employed to introduce a wide range of substituents at the 3- and 4-positions. These reactions include:

Suzuki-Miyaura Coupling: To form new carbon-carbon bonds with aryl or vinyl boronic acids. nih.gov

Heck Reaction: To couple with alkenes. nih.gov

Sonogashira Coupling: To link with terminal alkynes. researchgate.net

Buchwald-Hartwig Amination: To form carbon-nitrogen bonds with various amines. researchgate.net

By systematically applying these reactions with a diverse set of reactants, a large library of quinoline-based compounds can be generated from a single precursor like this compound. researchgate.net This approach enables the exploration of the structure-activity relationship (SAR), helping to identify which chemical modifications lead to improved potency or selectivity for a given biological target. rsc.org

Precursor to Alkaloid-Mimicking Structures

Investigation of Molecular Interactions with Biological Targets at a Mechanistic Level

Derivatives of brominated methoxyquinolines are frequently used as tool compounds in chemical biology to probe the function of enzymes and receptors. Their ability to interact with and modulate the activity of various biological targets provides insights into disease mechanisms and potential therapeutic strategies.

The quinoline scaffold is a known inhibitor of several key enzymes implicated in human diseases.

Topoisomerase I (Topo I): This enzyme is crucial for DNA replication and transcription, making it a key target for anticancer drugs. researchgate.netnih.gov Certain brominated quinoline derivatives have been shown to inhibit human Topoisomerase I. For example, 5,7-dibromo-8-hydroxyquinoline was found to inhibit the activity of the recombinant human enzyme. researchgate.netwiley.com The mechanism often involves the stabilization of the Top1-DNA cleavage complex, which ultimately leads to cancer cell death. nih.gov Studies on related compounds like 6,8-dibromo-1,2,3,4-tetrahydroquinoline (B1324348) suggest that they can induce apoptosis in cancer cells, potentially through mechanisms involving Topo I inhibition.

Carbonic Anhydrase (CA): Carbonic anhydrases are a family of zinc-containing metalloenzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons. researchgate.netnih.gov They are involved in numerous physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma and certain cancers. drugbank.commedchemexpress.com Substituted quinolines have been identified as effective inhibitors of several human CA isoforms (hCA). researchgate.netnih.gov Kinetic studies have determined the inhibition constants (Ki) of various derivatives, showing potent inhibition, particularly against cancer-related isoforms hCA IX and XII. drugbank.com

Acetylcholinesterase (AChE): AChE is the primary enzyme responsible for the breakdown of the neurotransmitter acetylcholine. Its inhibition is a key therapeutic strategy for managing the symptoms of Alzheimer's disease. researchgate.net Methoxyquinoline derivatives have shown potent AChE inhibitory activity. researchgate.netnih.gov Kinetic analyses have yielded low nanomolar Ki values for some derivatives, indicating strong binding and effective inhibition of the enzyme. nih.gov

| Compound Class | Enzyme Target | Inhibition Data (Kᵢ / IC₅₀) | Source |

| Substituted Methoxyquinolines | Acetylcholinesterase (AChE) | Kᵢ: 5.51–155.22 nM | nih.gov |

| Substituted Methoxyquinolines | Carbonic Anhydrase I (hCA I) | Kᵢ: 46.04–956.82 nM | nih.gov |

| Substituted Methoxyquinolines | Carbonic Anhydrase II (hCA II) | Kᵢ: 54.95–976.93 nM | nih.gov |

| 5,7-dibromo-8-hydroxyquinoline | Topoisomerase I (Topo I) | Effective Inhibition | researchgate.netwiley.com |

| 1-Substituted Pyridinesulfonamides | Carbonic Anhydrase IX (hCA IX) | Kᵢ: 5.2-11.0 nM | drugbank.com |

Understanding how a molecule binds to its target is fundamental to drug design. Studies on quinoline derivatives often involve analyzing their interactions with the active sites of enzymes or the binding pockets of receptors. The presence of halogen atoms, like the bromine in this compound, can significantly influence binding affinity by forming halogen bonds or other non-covalent interactions. evitachem.com

Molecular docking studies on various quinoline inhibitors reveal key interactions. For example, in the active site of AChE, quinoline derivatives can form hydrogen bonds and π-π stacking interactions with key amino acid residues. nih.gov Similarly, when binding to carbonic anhydrase, the sulfonamide derivatives of quinolines coordinate with the zinc ion in the active site, a crucial interaction for potent inhibition. ripublication.com These detailed interaction maps provide a mechanistic basis for the observed biological activity and guide the rational design of more potent and selective inhibitors.

Computational methods are increasingly used to accelerate the drug discovery process. Molecular docking is a powerful in silico tool that predicts the preferred orientation of a ligand when bound to a target protein. most.gov.bdnih.gov This method is widely used to study quinoline derivatives, helping to rationalize their biological activities and predict their binding modes. researchgate.netnih.gov

In silico screening, also known as virtual screening, involves docking large libraries of compounds into a target's binding site to identify potential hits. nih.govnih.gov This approach can be used with libraries of quinoline compounds, generated conceptually from a scaffold like this compound, to screen them against various biological targets (e.g., kinases, proteases, GPCRs). nih.gov The results, often presented as a docking score, help prioritize which compounds to synthesize and test experimentally, saving significant time and resources. nih.gov Furthermore, computational tools can predict ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties, helping to identify candidates with better drug-like characteristics early in the discovery pipeline. researchgate.net

Receptor Binding Studies and Ligand-Target Interactions

Structure-Activity Relationship (SAR) Studies for Rational Design of Functionalized Quinoline Derivatives

While direct structure-activity relationship (SAR) studies for this compound are not extensively documented in publicly available research, the principles for designing functionalized quinoline derivatives can be inferred from studies on closely related analogues. The bromine atoms at the C-3 and C-4 positions and the methoxy group at the C-7 position are key features that would be central to any SAR investigation.

Role of Halogenation: The presence and position of halogen atoms on the quinoline ring are known to significantly influence a compound's biological activity. orientjchem.org For instance, studies on various brominated quinolines have demonstrated their potential as anticancer agents. nih.govnih.gov The bromine atoms in this compound serve as reactive handles, allowing for the strategic introduction of diverse functional groups through cross-coupling reactions. This synthetic versatility is paramount for SAR studies, as it enables the creation of a library of derivatives with modified properties. Researchers can systematically replace the bromine atoms with different substituents to probe interactions with biological targets like enzymes or receptors. nih.govevitachem.com For example, the introduction of aryl groups can enhance binding affinity through hydrophobic or π-stacking interactions.

Influence of the Methoxy Group: The methoxy group at the C-7 position is another critical determinant of bioactivity. It is an electron-donating group that can modulate the electronic properties of the entire quinoline system. In SAR studies of other quinoline-based compounds, a methoxy group at the C-7 position has been shown to enhance antitumor activity. orientjchem.org This group can also influence the compound's metabolic stability and pharmacokinetic profile.

Synergistic Effects and Rational Design: The rational design of novel therapeutic agents would leverage the unique substitution pattern of this compound. The differential reactivity of the bromine atoms at C-3 and C-4 could potentially allow for selective functionalization, leading to asymmetrically substituted quinolines. vulcanchem.com This regioselectivity is a valuable asset in medicinal chemistry for fine-tuning the molecule's three-dimensional structure to optimize its fit within a biological target's binding site. By exploring substitutions at the bromine positions, researchers can develop derivatives with improved potency, selectivity, and drug-like properties.

The table below summarizes the antiproliferative activity of a related polybrominated methoxyquinoline, illustrating how such data informs SAR studies.

| Compound Name | Cancer Cell Line | IC₅₀ (µg/mL) |

| 5,7-Dibromo-3,6-dimethoxy-8-hydroxyquinoline | C6 (Rat Glioma) | 5.45 |

| HeLa (Human Cervical Cancer) | 9.6 | |

| HT29 (Human Colon Adenocarcinoma) | 6.23 | |

| Data derived from studies on related brominated quinoline derivatives, highlighting their potential in anticancer research. nih.govnih.gov |

Applications in Materials Science as a Building Block for Functional Polymers or Dyes

The structural characteristics of this compound make it a promising candidate as a building block for advanced functional materials, including conjugated polymers and dyes.

Precursor for Conjugated Polymers: Conjugated polymers are a class of organic materials with alternating single and double bonds, which exhibit interesting electronic and optical properties. They are key components in organic electronics, such as organic light-emitting diodes (OLEDs) and organic solar cells. The synthesis of these polymers often relies on cross-coupling reactions, such as the Suzuki or Sonogashira reactions, which create new carbon-carbon bonds. researchgate.netgoogle.com

This compound is an ideal precursor for such reactions. The two bromine atoms provide reactive sites for polymerization. By reacting this dibromo-compound with a di-boronic acid or a di-alkyne in a Suzuki or Sonogashira polymerization, respectively, novel quinoline-containing conjugated polymers can be synthesized. The incorporation of the 7-methoxyquinoline (B23528) unit into the polymer backbone would be expected to influence the material's final properties, such as its solubility, band gap, and fluorescence. The methoxy group, being electron-donating, can tune the electronic energy levels of the polymer, which is a critical factor for optimizing the performance of electronic devices.